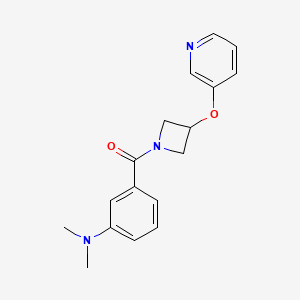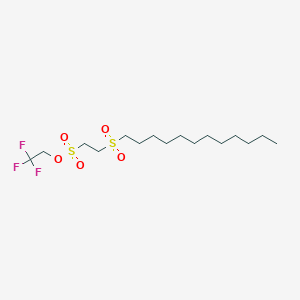
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate” is a complex organic compound. It likely contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms, and a dodecylsulfonyl group, which is a type of sulfonic acid ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the trifluoroethyl and dodecylsulfonyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. The trifluoroethyl group could potentially undergo reactions with nucleophiles, while the dodecylsulfonyl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could potentially increase the compound’s volatility and decrease its boiling point .Wissenschaftliche Forschungsanwendungen
Lewis Acid Catalysis
Compounds with trifluoroethyl and ethanesulfonate groups have been studied for their role in catalysis, particularly as Lewis acid catalysts. For instance, scandium trifluoromethanesulfonate is noted for its high catalytic activity in acylation reactions, a process that could be relevant for the manipulation or synthesis of complex organic molecules, including those containing the 2,2,2-trifluoroethyl ethanesulfonate moiety (Ishihara et al., 1996).
Environmental and Material Science
Fluorinated compounds, including those with sulfonate groups, have been investigated for their environmental persistence and potential for bioaccumulation. Research into perfluorooctane sulfonate (PFOS) alternatives, for example, sheds light on the environmental behaviors of fluorinated ether sulfonates, which could encompass research into similar compounds like 2,2,2-trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate for less environmentally impactful alternatives (Ruan et al., 2015).
Ionic Liquids and Polymers
Compounds with fluorosulfonyl and ethanesulfonate groups have been utilized in the synthesis of ionic liquids and polymers, displaying unique properties such as antimicrobial activity and dielectric behavior. These applications highlight the versatility of such compounds in creating materials with specific properties for use in electronics, materials science, and even biomedical applications (Leo et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBMDQQZLOAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)
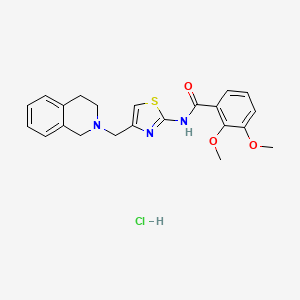
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)
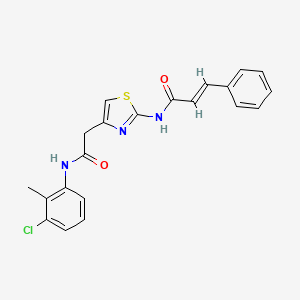
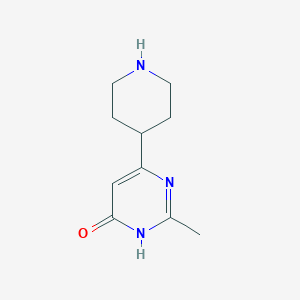
![N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2891948.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)
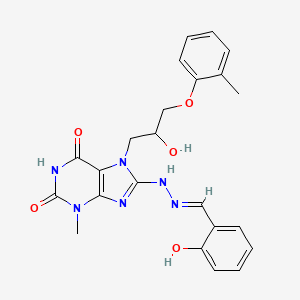
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)
![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)
